

A Technical Guide to 2-Isocyanatopyridine: Commercial Availability, Synthesis, and Application

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Compound of Interest

Compound Name: *2-Isocyanatopyridine*

Cat. No.: *B052835*

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This guide provides an in-depth analysis of **2-isocyanatopyridine** (CAS No. 4737-19-3), a versatile heterocyclic building block crucial for professionals in research, development, and pharmaceutical sciences. We will explore its commercial landscape, fundamental physicochemical properties, reactivity profile, and key applications, grounded in established scientific principles and supported by authoritative references.

Introduction to 2-Isocyanatopyridine

2-Isocyanatopyridine is an aromatic organic compound featuring a pyridine ring substituted at the 2-position with a highly reactive isocyanate ($-\text{N}=\text{C}=\text{O}$) functional group. This unique combination of a basic pyridine scaffold and an electrophilic isocyanate moiety makes it a valuable intermediate in the synthesis of a wide array of complex molecules. Its significance is particularly pronounced in medicinal chemistry, where the pyridine ring is a well-established pharmacophore found in numerous approved drugs, and the isocyanate group serves as a powerful handle for constructing ureas, carbamates, and other functional linkages.^[1]

The core utility of **2-isocyanatopyridine** stems from the pronounced electrophilicity of the central carbon atom in the isocyanate group, which is susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in creating diverse molecular architectures for drug discovery, materials science, and coordination chemistry.^[2]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting.

Table 1: Physicochemical Properties of **2-Isocyanatopyridine**

Property	Value	Source(s)
CAS Number	4737-19-3	[3][4][5]
Molecular Formula	C ₆ H ₄ N ₂ O	[4][6]
Molecular Weight	120.11 g/mol	[6][7]
Appearance	Pale Purple to Light Grey Solid	[3]
Melting Point	220-224°C	[3]
Boiling Point	181.9±13.0 °C (Predicted)	[3]
Density	1.12±0.1 g/cm ³ (Predicted)	[3]

Spectroscopic Data: While specific spectra are best obtained from the supplier for a given batch, the key identifying features are predictable:

- **Infrared (IR) Spectroscopy:** The most prominent and diagnostic feature is a very strong, sharp absorption band around 2250-2280 cm⁻¹, characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group. Other expected peaks will correspond to aromatic C-H and C=N/C=C stretching vibrations of the pyridine ring.[8]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: The spectrum will display signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring. The specific chemical shifts and coupling patterns are sensitive to the substituent's position.[9][10]

- ^{13}C NMR: The isocyanate carbon will appear as a characteristic signal around δ 120-130 ppm. The spectrum will also show five distinct signals for the pyridine ring carbons.[9]
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at an m/z ratio corresponding to its molecular weight (approx. 120.03).[11]

Commercial Availability and Procurement

2-Isocyanatopyridine is readily available as a research chemical from numerous specialized suppliers. It is typically offered in various purities, with >97% being common for synthetic applications.

Table 2: Representative Commercial Suppliers

Supplier	Purity/Grade	Common Pack Sizes	Storage Temp.
BOC Sciences	Building Block	Inquire	-20°C
United States Biological	Highly Purified	Inquire	-20°C
Oakwood Chemical	>97%	1g, 5g, 25g	Ambient
Georganics	High Purity	mg to multi-kg	Inquire
Chemlyte Solutions	99.0%	Grams, Kilograms	Cool, Dry Place
Hangzhou Huarong Pharm	>98%	Inquire	Cool, Dry Place

Note: This table is illustrative and not exhaustive. Researchers should always consult supplier websites for the most current information.[5][6][12][13][14]

Procurement and Storage Considerations: Due to the reactivity of the isocyanate group, particularly with moisture, proper storage is critical to maintain its integrity. The compound is often shipped under an inert atmosphere and should be stored in a tightly sealed container at the recommended temperature, which is frequently -20°C for long-term stability.[3][12][15]

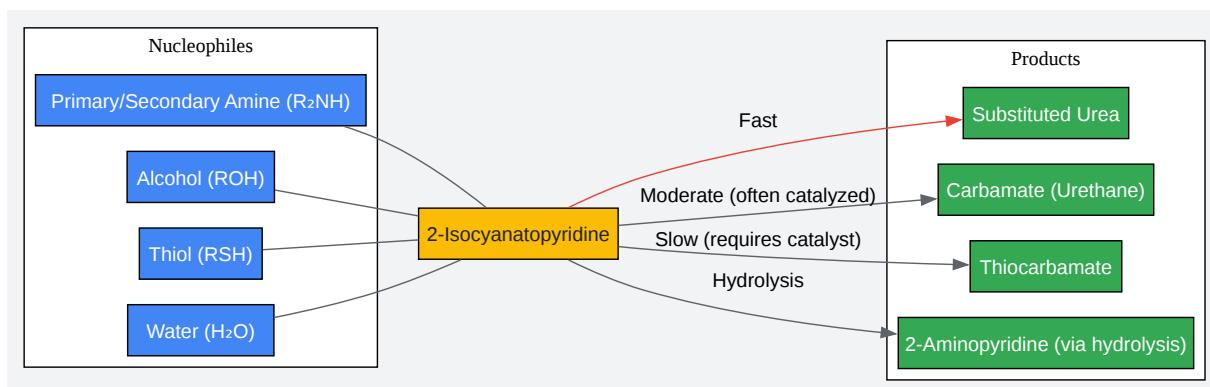
Synthesis of 2-Isocyanatopyridine

While commercially available, understanding the synthesis routes of **2-isocyanatopyridine** is valuable for researchers who may need to prepare it in-house or synthesize derivatives. The primary methods leverage common organic transformations:

- Phosgenation of 2-Aminopyridine: The reaction of 2-aminopyridine with phosgene (COCl_2) or a phosgene equivalent (e.g., triphosgene) is a direct method to form the isocyanate. This reaction must be conducted with extreme caution due to the high toxicity of phosgene.[\[2\]](#)
- Curtius Rearrangement: This classical method involves the thermal or photochemical rearrangement of a 2-picolinoyl azide (derived from the corresponding carboxylic acid). The acyl azide rearranges to the isocyanate with the loss of nitrogen gas. This route avoids the use of phosgene.[\[2\]](#)

Reactivity Profile and Mechanistic Insights

The chemical behavior of **2-isocyanatopyridine** is dominated by the electrophilic nature of the isocyanate carbon. This allows for facile nucleophilic addition reactions, which are the basis for its synthetic utility.



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Caption: General reactivity of **2-isocyanatopyridine** with common nucleophiles.

A. Reaction with Amines (Urea Formation): This is typically a rapid and high-yielding reaction. The lone pair of the amine nitrogen attacks the isocyanate carbon, followed by proton transfer to form a stable substituted urea. The reaction is generally fastest with primary amines and slightly slower with more sterically hindered secondary amines.[2][16]

B. Reaction with Alcohols (Carbamate Formation): The reaction with alcohols produces carbamates (urethanes). This process is fundamental to the production of polyurethanes in materials science. Compared to amination, this reaction is slower and often requires a catalyst, such as a tertiary amine (e.g., DABCO) or an organotin compound, to proceed at a practical rate.[2][16]

C. Reaction with Thiols (Thiocarbamate Formation): In a similar fashion, thiols react to form thiocarbamates. This reaction is generally slower than that with either amines or alcohols and almost always necessitates the use of a catalyst.[16]

Key Applications in Research and Development

The utility of **2-isocyanatopyridine** is demonstrated across several scientific disciplines.

- Drug Discovery: This is arguably the most significant area of application. It serves as a key intermediate in the synthesis of biologically active molecules. For example, it has been used to prepare benzothiazole analogs as potent and selective p56lck inhibitors (for autoimmune disorders) and to synthesize ergolines as antagonists of the chemokine receptor CXCR3 (implicated in inflammatory diseases).[3][6][12] The pyridine moiety often enhances solubility and provides a key interaction point with biological targets.[17]
- Polymer and Materials Science: The isocyanate group can be used to incorporate the pyridine functional unit into polymer backbones or as a cross-linking agent. This can imbue materials with unique properties such as improved thermal stability or specific functionalities for applications like gas separation membranes.[2]
- Coordination Chemistry: The pyridine nitrogen can coordinate with metal ions, allowing **2-isocyanatopyridine** and its derivatives to be used as ligands in the formation of metal

complexes. These complexes are investigated for their potential in catalysis, luminescence, and chemical sensing.[2][18]

Experimental Protocol: Synthesis of 1-(n-Butyl)-3-(pyridin-2-yl)urea

This protocol details a representative reaction of **2-isocyanatopyridine** with a primary amine.

Objective: To synthesize a substituted urea via nucleophilic addition.

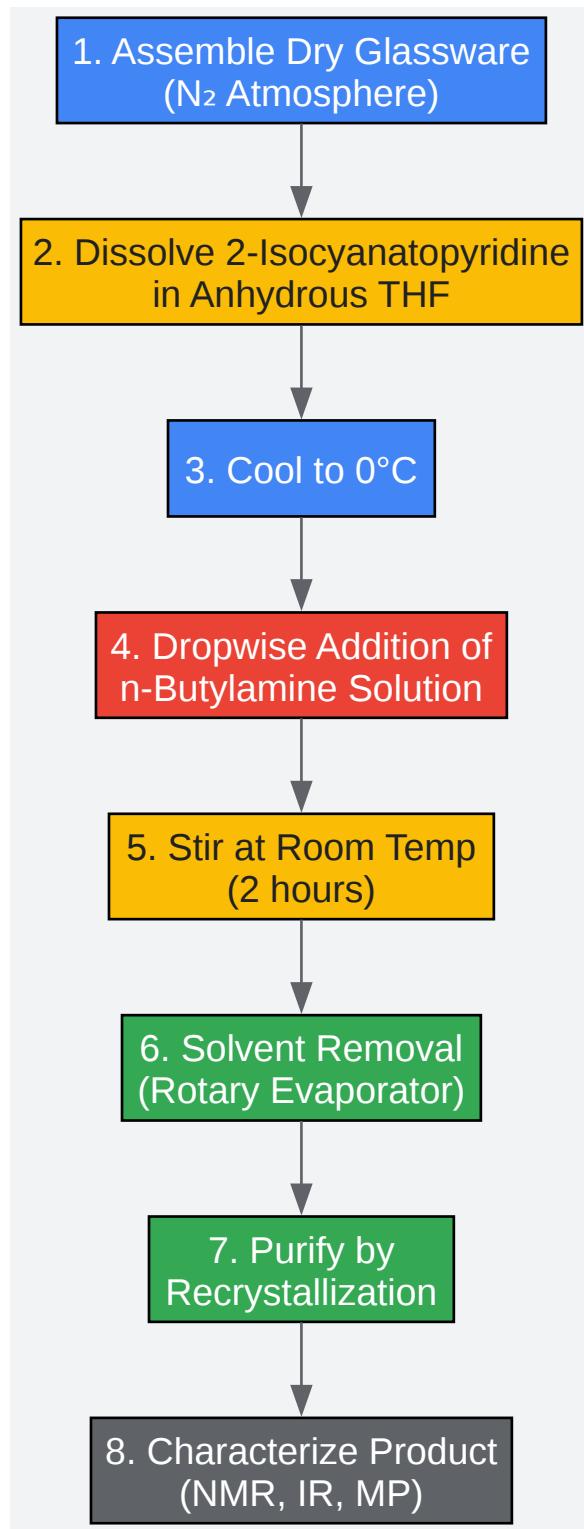
Materials:

- **2-Isocyanatopyridine** (1.0 eq)
- n-Butylamine (1.05 eq)
- Anhydrous Tetrahydrofuran (THF)
- Round-bottom flask with stir bar
- Addition funnel
- Nitrogen or Argon supply
- Ice bath
- Rotary evaporator

Procedure:

- Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under a positive pressure of nitrogen.
- Reagent Preparation: Dissolve **2-isocyanatopyridine** in anhydrous THF in the reaction flask. In the addition funnel, prepare a solution of n-butylamine in anhydrous THF.
- Reaction: Cool the flask containing the **2-isocyanatopyridine** solution to 0°C using an ice bath.

- **Addition:** Add the n-butylamine solution dropwise from the addition funnel to the stirred isocyanate solution over approximately 20-30 minutes. A precipitate may form during the addition.
- **Completion:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion.
- **Workup:** Remove the solvent (THF) under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure urea product.
- **Characterization:** Confirm the identity and purity of the product using NMR, IR spectroscopy, and melting point analysis.



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Caption: Experimental workflow for the synthesis of a substituted urea.

Safety and Handling

2-Isocyanatopyridine is a hazardous chemical and must be handled with appropriate precautions.

- GHS Hazards: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
- Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[15][19]
- Handling: Avoid inhalation of dust or vapors. Prevent contact with skin, eyes, and clothing. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture.[15]
- First Aid:
 - Inhalation: Move the person to fresh air immediately.[19]
 - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. [19]
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[19]
 - Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [19]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like water, acids, and strong bases.[5][15]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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